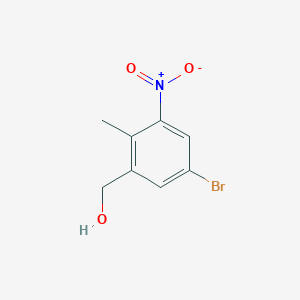

(5-Bromo-2-methyl-3-nitrophenyl)methanol

Description

Significance and Scope of Aromatic Methanol (B129727) Scaffolds in Organic Chemistry

Aromatic methanol scaffolds, also known as benzyl (B1604629) alcohols, are fundamental structural motifs in organic chemistry. Their importance stems from the reactive benzylic hydroxyl group, which can be readily transformed into a wide array of other functional groups. This versatility makes them crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The benzene (B151609) ring itself can be functionalized, allowing for the creation of a diverse library of molecules with specific electronic and steric properties. The conversion of methanol to aromatic compounds (MTA) is a significant area of research, aiming to produce valuable aromatic commodities from non-petroleum sources.

Overview of Halogenated and Nitrated Aromatic Systems

The introduction of halogen and nitro groups onto an aromatic ring profoundly influences its chemical properties. Halogenated aromatic compounds are widely used in various industrial applications, including pharmaceuticals, dyes, and as intermediates in synthesis. The presence of a halogen atom can alter the reactivity of the aromatic ring and provide a handle for further chemical transformations, such as cross-coupling reactions.

Similarly, nitrated aromatic compounds are of great importance in industrial chemistry. numberanalytics.com The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. numberanalytics.comstackexchange.com This property is extensively utilized in the synthesis of a wide range of chemicals. Furthermore, the nitro group can be readily reduced to an amino group, providing a pathway to anilines, which are precursors to numerous dyes, pharmaceuticals, and other complex organic molecules. numberanalytics.com

Research Context of (5-Bromo-2-methyl-3-nitrophenyl)methanol

This compound emerges at the intersection of these important classes of compounds. It is a polysubstituted benzene derivative containing a bromo, a methyl, a nitro, and a hydroxymethyl group. This combination of functional groups suggests its primary role as a synthetic intermediate. The presence of the bromo and nitro groups offers multiple sites for further chemical modification, making it a potentially valuable building block in the construction of more complex molecules, likely within the pharmaceutical and materials science sectors. While extensive research dedicated solely to this compound is not widely published, its constituent functional groups place it firmly within the context of advanced organic synthesis.

The synthesis of such substituted benzyl alcohols is a key area of interest. General methods often involve the reduction of the corresponding benzoic acids or their esters. For instance, the reduction of substituted benzoic acids to benzyl alcohols can be achieved using various reducing agents. Another common approach is the formylation of aryl bromides to benzaldehydes, followed by reduction.

Detailed Research Findings

While dedicated research publications focusing exclusively on this compound are limited, its chemical properties and synthetic routes can be inferred from supplier data and the chemistry of related compounds.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₃ | bldpharm.com |

| Molecular Weight | 246.06 g/mol | bldpharm.com |

| CAS Number | 1807110-78-6, 1805570-70-0 | bldpharm.combldpharm.com |

| Physical Form | Solid | Inferred |

| Purity | Typically ≥98% | Inferred from supplier data |

Synthesis:

A plausible and common method for the synthesis of this compound is the reduction of its corresponding carboxylic acid ester, methyl 5-bromo-2-methyl-3-nitrobenzoate. This type of reduction is a standard transformation in organic synthesis.

A general reaction scheme for this transformation would be:

Starting Material: Methyl 5-bromo-2-methyl-3-nitrobenzoate Reducing Agent: A suitable reducing agent capable of reducing an ester to an alcohol, such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable solvent. Product: this compound

Research on the reduction of the related compound, methyl 5-bromo-2-methyl-3-nitrobenzoate, to methyl 3-amino-5-bromo-2-methylbenzoate often employs reducing agents like iron powder in the presence of an acid, highlighting the reactivity of the nitro group. vulcanchem.com The selective reduction of the ester group in the presence of a nitro group would require careful selection of the reducing agent and reaction conditions.

Reactivity and Potential Applications:

The combination of functional groups in this compound dictates its potential reactivity and applications:

Hydroxymethyl Group: The primary alcohol functional group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group (e.g., a tosylate or halide) for subsequent nucleophilic substitution reactions.

Bromo Group: The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Nitro Group: The nitro group can be reduced to an amine, which can then undergo a wide range of reactions, including diazotization, acylation, and alkylation. This makes the compound a precursor to various substituted anilines.

Methyl Group: The methyl group can potentially undergo benzylic functionalization under specific conditions.

Given these reactive sites, this compound is likely utilized as an intermediate in the multi-step synthesis of complex target molecules, particularly in the development of new pharmaceutical agents or functional materials where precise substitution patterns on the aromatic ring are crucial for activity or properties.

Structure

3D Structure

Properties

Molecular Formula |

C8H8BrNO3 |

|---|---|

Molecular Weight |

246.06 g/mol |

IUPAC Name |

(5-bromo-2-methyl-3-nitrophenyl)methanol |

InChI |

InChI=1S/C8H8BrNO3/c1-5-6(4-11)2-7(9)3-8(5)10(12)13/h2-3,11H,4H2,1H3 |

InChI Key |

KCNJRNHMWBZCRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])Br)CO |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Methyl 3 Nitrophenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For a molecule like (5-Bromo-2-methyl-3-nitrophenyl)methanol, ¹H and ¹³C NMR are fundamental for mapping the proton and carbon skeletons.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their relative positions in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the benzylic alcohol protons, and the methyl group protons.

The expected signals would be:

Aromatic Protons: The benzene (B151609) ring has two protons. Due to their different positions relative to the bromine, methyl, and nitro substituents, they are chemically non-equivalent and would likely appear as two distinct signals (doublets) in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm).

Hydroxymethyl (Benzylic) Protons: The two protons of the -CH₂OH group are expected to produce a singlet or a doublet, depending on the coupling with the hydroxyl proton. This signal would typically appear in the δ 4.5-5.0 ppm range.

Methyl Protons: The three protons of the -CH₃ group are equivalent and would give a sharp singlet in the aliphatic region, typically around δ 2.0-2.5 ppm.

Hydroxyl Proton: The single proton of the -OH group can appear over a wide chemical shift range and is often a broad singlet. Its position is sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic CH | ~7.5 - 8.2 | Doublet | 1H |

| Aromatic CH | ~7.5 - 8.2 | Doublet | 1H |

| -CH₂OH | ~4.7 | Singlet / Doublet | 2H |

| -OH | Variable | Broad Singlet | 1H |

| -CH₃ | ~2.4 | Singlet | 3H |

Note: These are predicted values based on standard chemical shift tables. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. bldpharm.com A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.

The expected signals would be:

Aromatic Carbons: Six signals are expected for the six carbons of the benzene ring. The carbons directly bonded to the electron-withdrawing nitro group and the bromine atom would be shifted to different extents. The carbon bearing the nitro group (C-NO₂) and the carbon bearing the bromine (C-Br) would have characteristic shifts.

Aliphatic Carbons: One signal would correspond to the hydroxymethyl carbon (-CH₂OH), typically in the δ 60-70 ppm range. Another signal would represent the methyl carbon (-CH₃), usually found further upfield around δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Resonances for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-Br | ~115 - 125 |

| C-CH₃ | ~135 - 145 |

| C-NO₂ | ~145 - 155 |

| C-CH₂OH | ~140 - 150 |

| Aromatic CH | ~120 - 135 |

| Aromatic CH | ~120 - 135 |

| -CH₂OH | ~60 - 70 |

| -CH₃ | ~15 - 25 |

Note: These are predicted values. The specific assignment of aromatic carbons requires more advanced techniques.

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure. magritek.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would confirm the coupling between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the proton signals for the -CH₃ and -CH₂OH groups to their respective carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between protons. It could show through-space interactions between the methyl protons and a nearby aromatic proton, further confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and molecular formula of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The molecular formula for this compound is C₇H₇BrNO₃. The calculated monoisotopic mass for this formula, considering the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O), would be used to confirm the compound's identity. The presence of bromine is uniquely identifiable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in two molecular ion peaks (M and M+2) of almost equal intensity.

In the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure. For this compound, characteristic fragmentation would likely involve:

Loss of Water: Alcohols often show a peak corresponding to the loss of a water molecule (M-18).

Alpha-Cleavage: Cleavage of the bond between the aromatic ring and the hydroxymethyl group could occur.

Loss of Nitro Group: Fragmentation involving the loss of the nitro group (NO₂, 46 mass units) is a common pathway for nitroaromatic compounds. docbrown.info

Loss of Bromine: The C-Br bond can break, leading to a fragment corresponding to the loss of the bromine atom (M-79/81). docbrown.info

The analysis of these specific fragmentation pathways provides corroborating evidence for the presence of the hydroxyl, methyl, nitro, and bromo functional groups and their positions on the benzene ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

The IR spectrum of this compound is characterized by a series of absorption bands that confirm the presence of its key structural components: the hydroxyl (-OH), methyl (-CH₃), nitro (-NO₂), and bromo-substituted aromatic ring.

The nitro group (-NO₂) typically displays two strong and easily identifiable stretching vibrations. spectroscopyonline.com For aromatic nitro compounds, the asymmetric stretch appears in the range of 1550-1475 cm⁻¹, while the symmetric stretch is found between 1360-1290 cm⁻¹. orgchemboulder.com In the spectrum of m-nitrotoluene, a related compound, these peaks are observed at 1527 cm⁻¹ and 1350 cm⁻¹, respectively. spectroscopyonline.com The high intensity of these bands is due to the large change in dipole moment during the N-O bond vibrations. spectroscopyonline.com A scissoring vibration for the nitro group can also be observed between 890 cm⁻¹ and 835 cm⁻¹. spectroscopyonline.com

The presence of the hydroxymethyl group (-CH₂OH) is confirmed by a broad absorption band for the O-H stretching vibration, typically found in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. The C-O stretching vibration for a primary alcohol like this would be expected around 1050-1080 cm⁻¹.

Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methylene (B1212753) groups appear just below 3000 cm⁻¹. The aromatic ring itself produces characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the strong C-H out-of-plane bending bands below 900 cm⁻¹.

The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹, which is often at the lower end of the range for standard mid-IR spectrometers.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3600 - 3200 | Hydroxyl (-OH) | O-H Stretch (Broad) |

| 3100 - 3000 | Aromatic C-H | C-H Stretch |

| 2960 - 2850 | Aliphatic C-H (-CH₃, -CH₂) | C-H Stretch |

| 1550 - 1475 | Nitro (-NO₂) | Asymmetric N-O Stretch |

| 1600 - 1450 | Aromatic Ring | C=C Stretch |

| 1360 - 1290 | Nitro (-NO₂) | Symmetric N-O Stretch |

| 1080 - 1050 | Primary Alcohol (-CH₂OH) | C-O Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. Aromatic compounds, particularly those with conjugating and electron-withdrawing or -donating groups, exhibit characteristic absorptions in the UV-Vis range.

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the substituted nitrotoluene chromophore. The presence of the nitro group (-NO₂), a strong electron-withdrawing group, and its conjugation with the benzene ring significantly influences the electronic structure. chemrxiv.org Nitroaromatic compounds typically exhibit strong π→π* transitions. chemrxiv.orgrsc.org For benzene, these transitions occur from 160-208 nm. libretexts.org However, substitution on the ring shifts these absorptions to longer wavelengths (a bathochromic shift).

In nitroaromatic compounds, transitions to excited states can be complex. aip.org For instance, studies on nitrotoluene isomers have shown that the transition to the S₂ state around 250 nm has a transition dipole nearly perpendicular to the permanent dipole of the molecule. aip.org The electronic transitions can also have charge-transfer character, where electron density moves from the aromatic ring (donor) to the nitro group (acceptor) upon excitation. chemrxiv.org The solvent environment can further influence the absorption maxima, with polar solvents often causing shifts in the position of charge-transfer bands. chemrxiv.org

The presence of the bromine atom and the hydroxymethyl group as additional substituents will further modulate the energies of the molecular orbitals and thus the wavelengths of the absorption maxima. While the hydroxymethyl group is generally a weak chromophore, the bromine atom, with its lone pairs of electrons, can participate in n→π* transitions, although these are often much weaker than π→π* transitions and can be obscured.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π→π* | Substituted Benzene Ring | 200 - 280 |

| Charge Transfer | Nitrophenyl Group | > 250 |

X-ray Crystallography for Solid-State Structure Determination

While other spectroscopic methods provide information about functional groups and electronic properties, X-ray crystallography offers an unambiguous determination of the precise three-dimensional arrangement of atoms in the solid state. This technique provides data on bond lengths, bond angles, and intermolecular interactions.

Although the crystal structure for this compound is not available in the searched literature, the structure of the closely related compound, (2-Methyl-3-nitrophenyl)methanol (C₈H₉NO₃), provides significant insight. nih.gov This compound crystallizes in the monoclinic space group P2₁/c. nih.gov Its asymmetric unit contains two crystallographically independent molecules. nih.gov

A key feature in the crystal structure of (2-Methyl-3-nitrophenyl)methanol is the presence of intermolecular O-H···O hydrogen bonds, which link the molecules into chains and stabilize the crystal packing. nih.gov One hydrogen bond forms between the hydroxyl hydrogen of one molecule and a nitro-group oxygen of a neighboring molecule. nih.gov

Table 3: Crystal Data for the Analogous Compound (2-Methyl-3-nitrophenyl)methanol nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₉NO₃ |

| Formula Weight | 167.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.601 (3) |

| b (Å) | 7.8650 (16) |

| c (Å) | 15.433 (3) |

| β (°) | 92.73 (3) |

| Volume (ų) | 1649.0 (6) |

Integrated Spectroscopic Strategies for Comprehensive Structural Elucidation

The definitive structural elucidation of a novel compound like this compound relies not on a single technique, but on the integration of data from multiple spectroscopic methods. numberanalytics.com Each method provides complementary information, and together they build a complete and verified picture of the molecular structure. numberanalytics.comjchps.com

The process begins with techniques like IR and mass spectrometry (MS). IR spectroscopy confirms the presence of the essential functional groups—hydroxyl, nitro, and substituted aromatic ring—as outlined in section 3.3. numberanalytics.com MS would determine the molecular weight and isotopic pattern, confirming the molecular formula C₈H₈BrNO₃.

NMR spectroscopy (¹H and ¹³C) would then be used to establish the carbon-hydrogen framework. It would reveal the number of distinct proton and carbon environments, their connectivity through spin-spin coupling, and the substitution pattern on the aromatic ring. researchgate.net

UV-Vis spectroscopy complements this by characterizing the conjugated π-electron system, confirming the presence of the nitrophenyl chromophore and providing insight into its electronic properties. libretexts.org

Finally, X-ray crystallography serves as the ultimate confirmation of the proposed structure in the solid state. iucr.org It validates the connectivity deduced from NMR and provides precise spatial information, including bond lengths, bond angles, and the conformation of the molecule, as well as details of intermolecular forces like hydrogen bonding that govern the solid-state packing. nih.gov By combining the functional group information (IR), the connectivity map (NMR), the electronic signature (UV-Vis), and the exact 3D structure (X-ray), a comprehensive and unambiguous structural assignment is achieved. numberanalytics.com

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Methyl 3 Nitrophenyl Methanol

Reactivity of the Nitro Group in Aromatic Systems

The nitro group (NO₂) is a powerful modulator of chemical reactivity in aromatic compounds. Its strong electron-withdrawing nature significantly influences the reaction pathways available to the molecule. nih.govmdpi.com

One of the most significant reactions of aromatic nitro compounds is the reduction of the nitro group to an amino group (NH₂). This transformation is a cornerstone of synthetic chemistry, often utilized in the synthesis of polysubstituted benzenes. fiveable.me A wide variety of reagents and conditions can be employed to achieve this reduction, sometimes allowing for the isolation of intermediate species like hydroxylamines or oximes. wikipedia.orgmasterorganicchemistry.com

Common methods for the reduction of nitroaryl compounds include:

Catalytic Hydrogenation: This is a widely used method where hydrogen gas (H₂) is used with a metal catalyst. masterorganicchemistry.com Palladium on carbon (Pd/C) is a frequent choice, effectively reducing both aromatic and aliphatic nitro groups to primary amines. commonorganicchemistry.com Raney nickel is another effective catalyst, often preferred when trying to avoid the dehalogenation of aryl halides that can occur with Pd/C. commonorganicchemistry.com

Metal-Mediated Reductions: The use of easily oxidized metals in the presence of acid is a classic and effective method for nitro group reduction. masterorganicchemistry.com Metals such as iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., hydrochloric acid or acetic acid) are commonly used to convert a nitro group to an amine. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) offers a mild alternative for this transformation. masterorganicchemistry.com

The reduction process is believed to proceed through intermediate species such as nitrosobenzene and phenylhydroxylamine before yielding the final aniline (B41778) product. orientjchem.org The choice of reducing agent can be critical for chemoselectivity, allowing the nitro group to be reduced in the presence of other sensitive functional groups. commonorganicchemistry.comorganic-chemistry.org

| Reagent/System | Typical Product | Notes |

|---|---|---|

| H₂, Pd/C | Amine | Highly efficient, but may also reduce other functional groups and cause dehalogenation. commonorganicchemistry.com |

| H₂, Raney Nickel | Amine | Often used to avoid dehalogenation of aryl halides. commonorganicchemistry.com |

| Fe, HCl/AcOH | Amine | A classic, mild, and often chemoselective method. masterorganicchemistry.comcommonorganicchemistry.com |

| SnCl₂, EtOH | Amine | Provides a mild, pH-neutral system for nitro reduction. masterorganicchemistry.com |

| Zn, NH₄Cl | Hydroxylamine | Allows for the isolation of the hydroxylamine intermediate. wikipedia.org |

| LiAlH₄ | Azo compound | Reduces aromatic nitro compounds to azo products, not amines. commonorganicchemistry.com |

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by strong electron-withdrawing groups. wikipedia.org The nitro group is a potent activator for SNAr reactions, especially when positioned ortho or para to a suitable leaving group, such as a halogen. wikipedia.org This activation stems from the nitro group's ability to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgyoutube.com

The SNAr mechanism is typically a two-step addition-elimination process:

Addition Step: A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). wikipedia.orgyoutube.com This initial attack is generally the slow, rate-determining step. youtube.com

Elimination Step: The leaving group departs, and the aromaticity of the ring is restored, yielding the substituted product. youtube.com

In the case of (5-Bromo-2-methyl-3-nitrophenyl)methanol, the bromine atom can act as a leaving group in an SNAr reaction. However, the nitro group is positioned meta to the bromo substituent. While ortho and para nitro groups provide the most significant stabilization for the Meisenheimer complex by directly delocalizing the negative charge, a meta-positioned nitro group can still provide some activation through its inductive electron-withdrawing effect, though to a lesser extent. wikipedia.org Therefore, SNAr reactions on this specific substrate would be expected to be less facile than on an isomer with ortho or para nitro-activation.

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, profoundly influencing the electron density distribution of an aromatic ring through both inductive and resonance effects. nih.govprutor.ai

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.

Resonance Effect (-M): The nitro group can participate in resonance, delocalizing the pi electrons of the benzene (B151609) ring onto its oxygen atoms. fiveable.me This effect is most pronounced at the ortho and para positions, which bear a partial positive charge in the resonance structures. quora.comvedantu.com

This strong electron-withdrawing character has two major consequences for reactivity:

Deactivation towards Electrophilic Aromatic Substitution (EAS): By pulling electron density from the ring, the nitro group makes the aromatic system less nucleophilic and therefore less reactive towards attack by electrophiles. fiveable.meprutor.ai

Activation towards Nucleophilic Aromatic Substitution (SNAr): The decrease in electron density makes the ring more susceptible to attack by nucleophiles. nih.gov The stabilization of the negative charge in the Meisenheimer complex, particularly when the nitro group is ortho or para to the leaving group, facilitates the SNAr pathway. wikipedia.org

Reactivity of the Bromo Substituent on Aromatic Rings

The bromine atom attached to the aromatic ring is a versatile functional group, capable of participating in several important chemical transformations.

Further electrophilic aromatic substitution (EAS) on the this compound ring is significantly influenced by the directing effects of the existing substituents. wikipedia.org

Nitro Group: Strongly deactivating and a meta-director. quora.comvedantu.com

Bromo Group: Deactivating but an ortho, para-director.

Methyl Group: Activating and an ortho, para-director. libretexts.org

Hydroxymethyl Group: Weakly deactivating and an ortho, para-director.

The carbon-bromine bond in aryl bromides is a key anchor point for the formation of new carbon-carbon and carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis. nih.gov Aryl bromides are common substrates for a variety of these transformations, typically employing palladium or nickel catalysts. nih.govresearchgate.net

This compound can serve as the aryl bromide partner in numerous cross-coupling reactions, allowing for the introduction of a wide range of substituents at the C5 position.

| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid) | Palladium (Pd) | C-C (Aryl-Aryl, Aryl-Alkyl) |

| Heck Coupling | Alkene | Palladium (Pd) | C-C (Aryl-Vinyl) |

| Sonogashira Coupling | Terminal Alkyne | Palladium (Pd) / Copper (Cu) | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig Amination | Amine | Palladium (Pd) | C-N (Aryl-Amino) |

| Stille Coupling | Organotin Reagent | Palladium (Pd) | C-C (Aryl-Aryl, Aryl-Vinyl) |

| Negishi Coupling | Organozinc Reagent | Palladium (Pd) or Nickel (Ni) | C-C (Aryl-Alkyl, Aryl-Aryl) |

The reactivity in these transformations can be influenced by the electronic nature and steric hindrance of the other substituents on the ring. Nickel-based catalysts, for instance, are known to react preferentially with aryl bromides over other electrophiles like aryl triflates. nih.gov This allows for selective and efficient bond formation under appropriate catalytic conditions. researchgate.net

Halogen-Specific Reactions and Substitutions

The bromine atom on the aromatic ring of this compound is a key site for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent enables participation in various C-C bond-forming reactions.

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating biaryl compounds by coupling an organohalide with an organoboron species. nih.govtcichemicals.com For this compound, a Suzuki-Miyaura reaction with an arylboronic acid could replace the bromine atom with a new aryl group. Such reactions are typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) in the presence of a base. tcichemicals.comlmaleidykla.lt The reaction is known for its tolerance of various functional groups, including hydroxyl and nitro groups, making it a suitable method for derivatizing this molecule. nih.govtcichemicals.com

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. organic-chemistry.orgscielo.br this compound could serve as the aryl halide component, reacting with an alkene in the presence of a palladium catalyst to introduce a vinyl group at the position of the bromine atom. organic-chemistry.orgmdpi.com This provides a pathway to extend the carbon framework of the molecule.

Nucleophilic Aromatic Substitution (SNAr): The presence of a strongly electron-withdrawing nitro group ortho and para to the bromine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com This effect is due to the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through delocalization of the negative charge onto the nitro group. libretexts.org Consequently, the bromine atom can be displaced by strong nucleophiles such as alkoxides, amines, or thiolates. amanote.comnih.gov The generally accepted two-step mechanism involves the initial attack of the nucleophile to form the carbanion intermediate, followed by the loss of the bromide leaving group to restore the aromaticity of the ring. libretexts.org

Table 1: Potential Halogen-Specific Reactions

| Reaction Type | Reagents/Catalysts | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-substituted (2-methyl-3-nitrophenyl)methanol |

| Heck Reaction | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base | Alkenyl-substituted (2-methyl-3-nitrophenyl)methanol |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe, R₂NH) | Methoxy- or amino-substituted (2-methyl-3-nitrophenyl)methanol |

Reactivity of the Hydroxymethyl Functional Group

The benzylic hydroxymethyl group is a versatile functional handle that can undergo oxidation, esterification, etherification, and various derivatizations.

The primary alcohol group in this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidant and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. orgsyn.org A common and effective method is the use of a copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst system with oxygen from ambient air as the terminal oxidant. orgsyn.org This method is known for its high chemoselectivity and tolerance of other functional groups, including aryl halides. orgsyn.org Other reagents like pyrazinium dichromate (PzDC) in dimethyl sulfoxide have also been shown to effectively oxidize substituted benzyl (B1604629) alcohols to their corresponding aldehydes. asianpubs.org

Oxidation to Carboxylic Acid: Stronger oxidizing agents or modified conditions can achieve complete oxidation to the carboxylic acid. nih.govorganic-chemistry.org A convenient one-pot, two-step procedure involves initial oxidation with NaOCl and TEMPO, followed by the addition of sodium chlorite (NaClO₂) to oxidize the intermediate aldehyde to the carboxylic acid. nih.gov This method is compatible with sensitive functional groups, including electron-rich aromatic rings. nih.gov

The hydroxyl group readily participates in reactions to form esters and ethers.

Esterification: The reaction of this compound with a carboxylic acid or its derivative (like an acyl chloride or anhydride) in the presence of an acid catalyst yields the corresponding ester. patsnap.commedcraveonline.com This transformation is a standard method for protecting the alcohol or for modifying the molecule's properties. patsnap.com

Etherification: Ethers can be synthesized through several routes. Symmetrical ethers can be formed by the acid-catalyzed dehydration of two molecules of the alcohol. acs.org Unsymmetrical ethers can be prepared by reacting the alcohol with another alcohol under specific catalytic conditions, such as using an iron(III) triflate catalyst, which promotes cross-dehydrative etherification. acs.orgresearchgate.net

Derivatization of the hydroxymethyl group is often employed to enhance analytical detection or to prepare intermediates for further synthesis.

For analytical purposes, particularly in chromatography, derivatization can improve separation and detection. amanote.comhelixchrom.com For instance, in High-Performance Liquid Chromatography (HPLC), pre-column derivatization of the alcohol with a chromophoric or fluorophoric reagent can significantly enhance UV or fluorescence detection. amanote.com The reaction with benzoyl chloride, for example, would convert the alcohol to its corresponding benzoate ester, which can be readily analyzed by reversed-phase HPLC. nih.gov

For synthetic purposes, the hydroxyl group can be converted into a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively. This transformation facilitates subsequent nucleophilic substitution reactions at the benzylic carbon. acs.org

Table 2: Reactions of the Hydroxymethyl Group

| Reaction Type | Reagents | Product Functional Group |

| Mild Oxidation | CuI/TEMPO, Air | Aldehyde |

| Strong Oxidation | TEMPO/NaOCl, then NaClO₂ | Carboxylic Acid |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Etherification | Second Alcohol, Fe(OTf)₃ | Ether |

| Derivatization | Benzoyl Chloride | Benzoate Ester |

Mechanistic Studies of Transformations Involving this compound

Understanding the reaction mechanisms provides insight into the reactivity and potential side products of transformations involving this molecule.

The nature of the intermediates formed during reactions is highly dependent on the specific transformation.

In Reactions at the Hydroxymethyl Group:

Oxidation: The oxidation of benzyl alcohols by Cr(VI) reagents, such as pyrazinium dichromate, is believed to proceed through the formation of a cyclic chromate ester intermediate. The rate-determining step involves the transfer of a hydride ion from the benzylic carbon to the chromium atom. asianpubs.org

Etherification and Substitution: Acid-catalyzed reactions at the benzylic position, such as etherification, likely involve the formation of a benzylic carbocation intermediate. researchgate.net The protonation of the hydroxyl group creates a good leaving group (water), which departs to form the resonance-stabilized carbocation. This cation is then attacked by a nucleophile (e.g., another alcohol molecule). researchgate.net Reactions proceeding via an SN1 pathway can sometimes be influenced by neighboring groups, leading to high diastereoselectivity through anchimeric assistance. acs.org

In Reactions at the Aromatic Ring:

Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, the key intermediate in SNAr reactions is the Meisenheimer complex. libretexts.org The stability of this anionic, non-aromatic intermediate is crucial for the reaction to proceed and is significantly enhanced by the presence of the ortho and para nitro group, which delocalizes the negative charge. libretexts.org

Kinetic Studies and Reaction Rate Determination

While specific experimental kinetic data for the compound this compound is not extensively documented in publicly available literature, the principles of kinetic analysis for analogous structures are well-established. The reactivity of this molecule is primarily dictated by two main functional sites: the hydroxymethyl group attached to the aromatic ring and the substituted aromatic ring itself, which is susceptible to nucleophilic aromatic substitution.

Kinetic studies on related substituted benzyl alcohols and bromo-nitro-aromatic compounds typically employ techniques such as UV-Vis spectrophotometry to monitor the reaction progress over time. By maintaining a large excess of one reactant (pseudo-first-order conditions), the rate constants for specific reactions can be determined from the linear plots of ln[Concentration] versus time asianpubs.org.

Oxidation of the Hydroxymethyl Group

The benzylic alcohol functional group can be oxidized to the corresponding aldehyde or carboxylic acid. Kinetic studies of such oxidations on substituted benzyl alcohols have shown that the reaction is typically first-order with respect to both the alcohol and the oxidizing agent asianpubs.orgorientjchem.org. The rate of this reaction is highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to decrease the reaction rate, while electron-donating groups accelerate it semanticscholar.org. This is because the rate-determining step often involves the transfer of a hydride ion from the benzylic carbon, creating an electron-deficient transition state that is destabilized by electron-withdrawing substituents acs.org.

Below is a representative data table illustrating the effect of different substituents on the hypothetical oxidation rate of a benzyl alcohol derivative, demonstrating the expected trend.

Table 1: Hypothetical Pseudo-First-Order Rate Constants (k_obs) for the Oxidation of Substituted Benzyl Alcohols Data is illustrative and based on established chemical principles.

| Substituent (para to -CH₂OH) | k_obs (s⁻¹) | Relative Rate |

|---|---|---|

| -OCH₃ | 5.0 x 10⁻³ | 5.0 |

| -CH₃ | 2.5 x 10⁻³ | 2.5 |

| -H | 1.0 x 10⁻³ | 1.0 |

| -Cl | 4.5 x 10⁻⁴ | 0.45 |

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group and a bromine atom (a good leaving group) on the aromatic ring makes this compound a candidate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces the bromine atom. The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex stackexchange.comnih.gov. The reaction rate is highly dependent on the ability of the substituents to stabilize this negatively charged intermediate masterorganicchemistry.com. Kinetic studies on similar systems, such as the reaction of bromo-nitrobenzenes with amines, have been conducted to determine second-order rate constants and elucidate the reaction mechanism researchgate.net.

Influence of Substituent Effects on Reactivity

The chemical reactivity of this compound is a direct consequence of the interplay between the electronic and steric effects of its various substituents on the phenyl ring. These substituents modulate the electron density of the ring and the stability of reaction intermediates and transition states.

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, exerting both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). This significantly reduces the electron density of the aromatic ring, deactivating it towards electrophilic aromatic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution masterorganicchemistry.com. By withdrawing electron density, it stabilizes the negatively charged Meisenheimer intermediate formed during an SNAr reaction, thereby accelerating the rate. The bromine atom is located para to the nitro group, which is the optimal position for resonance stabilization of the intermediate.

Methyl Group (-CH₃): The methyl group is an electron-donating group due to its positive inductive effect (+I) and hyperconjugation. It therefore activates the aromatic ring towards electrophilic substitution. In the context of SNAr, its electron-donating nature slightly destabilizes the negative charge of the Meisenheimer intermediate. Furthermore, its position ortho to both the nitro group and the site of nucleophilic attack (the carbon bearing the bromine, which is also ortho) can introduce steric hindrance, potentially slowing the reaction rate by impeding the approach of the nucleophile libretexts.orglibretexts.org.

The combined influence of these groups makes the molecule highly susceptible to SNAr at the carbon bearing the bromine atom, while being strongly deactivated towards electrophilic attack. The rate of oxidation of the hydroxymethyl group is expected to be retarded by the cumulative electron-withdrawing effects of the nitro and bromo substituents.

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative way to correlate the electronic effects of substituents with reaction rates pharmacy180.comwikipedia.org. The substituent constant (σ) quantifies the electronic effect of a particular substituent, while the reaction constant (ρ) measures the sensitivity of the reaction to these effects libretexts.org.

Table 2: Hammett Substituent Constants (σ) for Relevant Groups

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

|---|---|---|

| -NO₂ | 0.71 | 0.78 |

| -Br | 0.39 | 0.23 |

| -CH₃ | -0.07 | -0.17 |

Source: Values are standard Hammett constants. wikipedia.org

For an SNAr reaction, a large positive ρ value is expected, indicating that the reaction is accelerated by electron-withdrawing substituents that stabilize the developing negative charge. Conversely, for an oxidation reaction involving an electron-deficient transition state, a negative ρ value is typical, showing that electron-donating groups accelerate the reaction semanticscholar.orgviu.ca.

Computational Chemistry and Theoretical Studies on 5 Bromo 2 Methyl 3 Nitrophenyl Methanol

Molecular Modeling and Dynamics Simulations

There is no available research on the molecular modeling or dynamic simulations of (5-Bromo-2-methyl-3-nitrophenyl)methanol to understand its conformational landscape or intermolecular interactions.

The absence of such fundamental computational data highlights a gap in the scientific literature and presents an opportunity for future research to elucidate the physicochemical properties of this compound.

Research Applications and Derivatization Beyond Basic Synthesis

Role as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

As a functionalized aromatic compound, (5-Bromo-2-methyl-3-nitrophenyl)methanol is a key starting material in the creation of a wide array of more complex chemical structures. Its utility spans from the generation of fine chemicals to its incorporation into elaborate multi-step synthetic pathways.

The term "building block" is frequently used to describe this compound in chemical supplier catalogs, highlighting its fundamental role in synthetic chemistry. This designation points to its utility as a foundational molecular fragment that can be elaborated into a variety of more complex substances. The presence of the nitro group, for instance, allows for its reduction to an amine, opening a pathway to a diverse range of aniline (B41778) derivatives. These derivatives are crucial in the synthesis of dyes, pharmaceuticals, and other specialty materials. Furthermore, the benzylic alcohol can be oxidized to an aldehyde or a carboxylic acid, or can be converted into an ether or ester, further expanding the range of accessible fine chemicals.

The principles of multi-step organic synthesis often rely on the strategic use of directing groups to control the regioselectivity of subsequent reactions. The substitution pattern of this compound is a prime example of how functional groups can be orchestrated to achieve a desired synthetic outcome. For instance, the nitro group is a strong meta-directing group, which would guide any further electrophilic aromatic substitution to the position between the methyl and bromo groups. Conversely, the methyl group is an ortho/para director. Understanding the directing effects of these substituents is crucial for planning multi-step syntheses that build upon this core structure. The brominated site also offers a handle for cross-coupling reactions, such as Suzuki or Heck couplings, which are powerful methods for forming carbon-carbon bonds and constructing complex molecular architectures.

Derivatization Strategies for Analytical and Research Purposes

The analysis of aromatic compounds like this compound often requires derivatization to enhance their detectability and improve their behavior in analytical systems. These chemical modifications are designed to introduce specific properties that make the molecule more amenable to techniques like spectroscopy and chromatography.

For compounds that may not have a strong chromophore or fluorophore, derivatization can be employed to attach a group that absorbs light more strongly or fluoresces, thereby significantly increasing the sensitivity of detection by UV-Vis or fluorescence spectroscopy. While specific derivatization agents for this compound are not extensively documented in the literature, general strategies for derivatizing the alcohol functional group are well-established. For example, reaction with a fluorescent tagging agent would allow for highly sensitive detection. The introduction of certain groups through derivatization can also be beneficial for structural elucidation using mass spectrometry by influencing fragmentation patterns.

In chromatographic separations, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), the properties of the analyte are critical for achieving good resolution and peak shape. For polar compounds like alcohols, derivatization is a common strategy to improve chromatographic performance. For GC analysis, converting the alcohol to a less polar silyl (B83357) ether derivative can increase its volatility and reduce tailing on the chromatographic column. In HPLC, derivatization can be used to introduce a hydrophobic tail to the molecule, which can improve its retention and separation on a reversed-phase column. General methods for the analysis of brominated and nitrated aromatic compounds often involve such derivatization steps to enhance separation and detection.

Exploration in Medicinal Chemistry Research and Biological Probes

While specific studies on the medicinal chemistry applications of this compound are not prominent in the available literature, the structural motifs present in the molecule are found in various biologically active compounds. The 5-bromo-2-methyl-3-nitrophenyl moiety represents a unique scaffold that could be explored for the development of new therapeutic agents or biological probes.

Design and Synthesis of Substituted Phenylmethanol Derivatives for Biological Evaluation

The journey from a lead compound like this compound to a potential drug candidate involves the rational design and synthesis of a library of derivatives. The goal is to modulate the compound's physicochemical properties to enhance its biological activity, selectivity, and pharmacokinetic profile. The core phenylmethanol structure can be modified at several positions:

The Methanol (B129727) Group: The hydroxyl group can be a target for esterification or etherification to alter lipophilicity and metabolic stability. For instance, it can be converted to various esters or ethers, which may act as prodrugs, releasing the active alcohol in vivo. The synthesis of O-alkylated diphenylmethanol (B121723) derivatives has been achieved through methods like AlCl₃-mediated Friedel–Crafts alkylation followed by post-synthetic work-up with alumina (B75360) containing an alcohol. nih.gov

The Aromatic Ring: The existing substituents (bromo, methyl, nitro) can be modified, or additional groups can be introduced. For example, the nitro group can be reduced to an amine, which can then be further derivatized to amides, sulfonamides, or other functional groups. mdpi.com The bromo group offers a handle for cross-coupling reactions to introduce new aryl or alkyl substituents.

The Core Scaffold: The entire this compound moiety can be used as a building block in more complex structures. For example, it can be incorporated into heterocyclic systems known for their diverse biological activities, such as pyrimidines, pyrazoles, or piperazines. tandfonline.comresearchgate.netnih.gov

The synthesis of these derivatives often involves multi-step reaction sequences. For example, the synthesis of substituted benzimidazole (B57391) derivatives, which share a substituted aromatic core, has been achieved by reacting substituted ortho-phenylene diamine with various acids. mdpi.com Similarly, the synthesis of phenylthiazolylnaphthylmethanone derivatives involves the reaction of benzoyl thiourea (B124793) with (2-bromoacetyl) naphthalene. tsijournals.com These synthetic strategies highlight the modular approach often employed in medicinal chemistry, where different fragments are combined to generate a library of compounds for biological screening.

In Vitro Biological Activity Screening Methodologies for Synthetic Compounds

Once a library of derivatives based on the this compound scaffold is synthesized, the next critical step is to evaluate their biological activity. In vitro assays are the primary tool for high-throughput screening due to their speed, cost-effectiveness, and the ability to provide initial insights into the mechanism of action. acs.org

To assess the potential of the synthesized compounds as antimicrobial agents, a variety of in vitro screening methods are employed. A common initial step is the agar (B569324) well diffusion method , which provides a qualitative assessment of antimicrobial activity. tandfonline.comresearchgate.net In this method, a standardized inoculum of a specific microorganism is spread on an agar plate, and wells are created in the agar. The test compounds are then placed in these wells, and the plates are incubated. The presence of a zone of inhibition around the well indicates antimicrobial activity.

For a more quantitative measure, the broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) . tandfonline.comacs.org This involves preparing serial dilutions of the compounds in a liquid growth medium in microtiter plates. Each well is then inoculated with the microorganism. The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism after incubation. acs.org Further tests can determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) , which is the lowest concentration that kills 99.9% of the initial inoculum. tandfonline.com

The antimicrobial activity is typically tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 1: Common Microorganisms for Antimicrobial Screening

| Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |

|---|---|---|

| Staphylococcus aureus | Escherichia coli | Candida albicans |

| Bacillus subtilis | Pseudomonas aeruginosa | Aspergillus niger |

| Staphylococcus epidermidis | Klebsiella pneumoniae | Fusarium oxysporum |

The evaluation of anticancer potential is a crucial area of research for novel synthetic compounds. A widely used method for initial screening is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . tandfonline.com This colorimetric assay measures cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically. A decrease in the amount of formazan produced indicates a reduction in cell viability due to the cytotoxic or antiproliferative effects of the compound.

The anticancer activity is typically assessed against a panel of human cancer cell lines to determine the compound's potency and selectivity. acs.orgiiarjournals.org The results are often expressed as the IC₅₀ value , which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. nih.gov

Table 2: Examples of Human Cancer Cell Lines for Screening

| Cancer Type | Cell Line |

|---|---|

| Breast Cancer | MCF-7, MDA-MB-231 |

| Lung Cancer | A-549 |

| Colon Cancer | HT-29, HCT-116 |

| Liver Cancer | HepG2 |

Other assays used to elucidate the mechanism of anticancer activity include apoptosis detection assays (e.g., Annexin V staining), cell cycle analysis (by flow cytometry), and assays to measure the inhibition of specific enzymes involved in cancer progression, such as topoisomerases or kinases. nih.govmdpi.comnih.gov

Beyond antimicrobial and anticancer activities, derivatives of this compound can be screened for a wide range of other biological effects.

Anti-inflammatory Activity: The anti-inflammatory potential can be assessed by measuring the inhibition of key inflammatory mediators. For example, assays can be performed to determine the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) or lipoxygenase (LOX) enzymes, which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. mdpi.com The inhibition of nitric oxide (NO) production in stimulated macrophages is another common assay.

Antiviral Activity: Antiviral screening involves infecting host cells with a specific virus in the presence of the test compounds. The antiviral effect can be quantified by measuring the reduction in viral replication, for example, through plaque reduction assays or by quantifying viral proteins or nucleic acids.

Enzyme Inhibition: Many drugs exert their effects by inhibiting specific enzymes. Derivatives can be screened for their ability to inhibit enzymes relevant to particular diseases. For instance, monoamine oxidase (MAO) inhibitors are used in the treatment of neurological disorders. nih.gov The inhibitory activity against MAO-A and MAO-B can be determined using assays like the Amplex Red assay, which measures the hydrogen peroxide produced during the oxidative deamination of monoamines. nih.gov

Structure-Activity Relationship (SAR) Studies and Lead Compound Identification

The data generated from the in vitro screening of a library of derivatives is crucial for establishing Structure-Activity Relationships (SAR) . SAR studies aim to understand how different chemical modifications to the lead compound influence its biological activity. nih.govnih.gov By comparing the activity of various derivatives, researchers can identify the key structural features required for potency and selectivity.

For example, an SAR study on a series of substituted phenols revealed how the type and position of substituents affect their biological activity. nih.gov Similarly, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the nature of the substituent on the piperazine (B1678402) ring was found to be critical for their analgesic activity. nih.gov

Through SAR analysis, a pharmacophore can be defined, which is the three-dimensional arrangement of functional groups necessary for biological activity. This knowledge guides the design of the next generation of compounds with improved properties. The ultimate goal of SAR studies is to identify a lead compound , which is a promising candidate that exhibits the desired biological activity and has favorable properties for further development into a drug. researchgate.net

Computational Approaches in Drug Design (e.g., docking, QSAR)

In modern drug discovery, computational methods are indispensable tools that complement experimental work. These in silico techniques can significantly accelerate the identification and optimization of lead compounds.

Molecular Docking: This method predicts the preferred orientation of a ligand (the synthesized compound) when bound to a target protein. asianpubs.orgasianpubs.org By simulating the interaction between the ligand and the active site of the protein, molecular docking can help to:

Elucidate the mechanism of action at a molecular level. mdpi.com

Predict the binding affinity of different derivatives.

Explain the observed SAR. nih.gov

Prioritize which compounds to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.netresearchgate.netnih.gov A QSAR model is a mathematical equation that relates descriptors of the chemical structure (e.g., physicochemical properties, electronic properties, topological indices) to the biological activity. Once a reliable QSAR model is developed, it can be used to:

Predict the activity of virtual or yet-to-be-synthesized compounds.

Guide the design of new derivatives with enhanced activity.

Provide insights into the structural features that are important for the biological effect.

By integrating the design and synthesis of novel derivatives with comprehensive biological screening, SAR studies, and computational modeling, the therapeutic potential of the this compound scaffold can be systematically explored, paving the way for the discovery of new and effective therapeutic agents.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly substituted aromatic compounds like (5-Bromo-2-methyl-3-nitrophenyl)methanol often relies on classical multi-step procedures that can be inefficient and generate significant waste. Future research should prioritize the development of more elegant and environmentally benign synthetic strategies.

One-Pot and Multicomponent Reactions: A promising avenue is the design of one-pot multicomponent reactions that can construct the core structure in a single, efficient operation. Such processes, which form multiple chemical bonds in one sequence without isolating intermediates, improve atom economy and reduce solvent and energy consumption. rsc.org Research could focus on combining starting materials that, under the right catalytic conditions, assemble into the desired product with high regioselectivity. rsc.org

Modern Catalytic Methods: The application of modern catalysis could provide milder and more efficient routes. For instance, visible-light-driven photocatalytic methods could be explored for C-H functionalization or for the introduction of the nitro group, potentially avoiding harsh nitrating agents. rsc.org Similarly, advanced palladium-catalyzed cross-coupling reactions could be developed to introduce the bromo-substituent with high precision. rsc.org

Flow Chemistry: Converting batch syntheses to continuous flow processes could offer significant advantages in terms of safety, scalability, and reaction control, particularly when handling potentially energetic nitroaromatic compounds.

Table 1: Comparison of Synthetic Approaches

| Feature | Traditional Synthesis (Hypothetical) | Proposed Sustainable Synthesis |

|---|---|---|

| Number of Steps | Multiple (e.g., 4-6 steps) | Fewer (e.g., 1-2 steps) |

| Key Strategy | Sequential nitration, bromination, etc. | One-pot multicomponent reaction or catalyzed C-H activation |

| Atom Economy | Lower | Higher |

| Waste Generation | Higher (multiple workups & purifications) | Lower |

| Reaction Conditions | Often harsh (strong acids, high temps) | Milder (e.g., room temperature, visible light) |

Advanced Mechanistic Studies using Modern Techniques

A thorough understanding of the reactivity of this compound is crucial for its effective use. The electronic push-pull between the nitro, bromo, methyl, and hydroxymethyl groups dictates its chemical behavior. Advanced analytical techniques can be employed to dissect these complex interactions.

In-Situ Spectroscopy: The use of in-situ spectroscopic methods, such as process IR and NMR spectroscopy, would allow for real-time monitoring of reactions involving this compound. This approach can help identify transient intermediates and transition states, providing a detailed picture of the reaction pathway. researchgate.net

Kinetic Analysis: Detailed kinetic studies are needed to quantify the influence of each substituent. By comparing the reaction rates of this compound with those of simpler analogues (e.g., 2-methyl-3-nitrophenyl)methanol), the precise electronic and steric impact of the bromine atom can be determined.

Isotopic Labeling: Isotope labeling studies can definitively trace the fate of atoms during chemical transformations. For example, using an ¹⁸O-labeled hydroxymethyl group could clarify mechanisms of oxidation or esterification reactions.

Table 2: Mechanistic Questions and Corresponding Advanced Techniques

| Mechanistic Question | Proposed Technique | Expected Insight |

|---|---|---|

| What is the precise pathway of a nucleophilic aromatic substitution? | In-situ NMR Spectroscopy | Identification of Meisenheimer complexes or other intermediates. |

| How does the bromine atom affect the rate of oxidation of the alcohol? | Comparative Kinetic Analysis | Quantification of the electronic effect of the bromo-substituent. |

Broadening the Scope of Research Applications

This compound is a versatile building block with potential applications in medicinal chemistry and materials science, which remain largely unexplored.

Scaffold for Medicinal Chemistry: The compound serves as an excellent starting point for the synthesis of compound libraries for drug discovery.

The nitro group can be readily reduced to an amine, which is a key functional group in many pharmaceuticals and can be further derivatized.

The bromo-substituent is a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of molecular fragments. jst.go.jp

The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid or converted into esters and ethers, providing another point of diversification. acs.org

Precursor for Functional Materials: Nitroaromatic compounds can possess useful electronic and optical properties. researchgate.net Research could investigate the synthesis of novel dyes, nonlinear optical materials, or even energetic materials derived from this compound. The bromo- and hydroxymethyl groups provide sites for polymerization or for grafting the molecule onto surfaces to create functionalized materials.

Table 3: Potential Derivative Classes and Target Applications

| Derivative Class | Key Transformation | Target Application Area |

|---|---|---|

| Anilines | Reduction of nitro group | Medicinal Chemistry (e.g., kinase inhibitors), Dyestuffs |

| Biaryls | Suzuki or Stille coupling at bromo-position | Materials Science (e.g., organic electronics), Medicinal Chemistry |

| Esters/Ethers | Reaction at hydroxymethyl group | Prodrug synthesis, Polymer side-chains |

| Benzaldehydes | Oxidation of hydroxymethyl group | Synthetic intermediate for heterocycles |

Interdisciplinary Research with Computational and Experimental Chemistry

A synergistic approach combining computational modeling and experimental work offers the most rapid and insightful path to understanding and utilizing this compound. routledge.com This interdisciplinary strategy can guide experimental design, rationalize observed outcomes, and predict the properties of yet-unsynthesized derivatives. researchgate.netmdpi.com

Predictive Modeling: Computational chemistry, particularly using Density Functional Theory (DFT), can predict key molecular properties. mdpi.com Calculations can reveal the molecule's frontier molecular orbitals (HOMO/LUMO), electrostatic potential map, and bond dissociation energies. mdpi.com This information helps predict the most reactive sites for nucleophilic or electrophilic attack and anticipates the stability of potential products. researchgate.net

Mechanism Elucidation: Computational modeling can map out entire reaction energy profiles, identifying transition states and intermediates that may be too fleeting to observe experimentally. This is invaluable for understanding complex reaction mechanisms and regioselectivity.

QSAR Development: If derivatives of the compound show biological activity, Quantitative Structure-Activity Relationship (QSAR) models can be developed. doi.org These models correlate structural features with activity, enabling the rational design of new, more potent compounds for synthesis and testing. doi.org This feedback loop between prediction, synthesis, and testing is a cornerstone of modern chemical research.

Table 4: Integrated Computational and Experimental Workflow

| Step | Computational Task | Experimental Task | Desired Outcome |

|---|---|---|---|

| 1. Design | Calculate electrostatic potential map to predict sites of reactivity. | N/A | Prioritize reaction conditions for targeted synthesis. |

| 2. Synthesis | Model reaction pathways for different coupling partners. | Perform Suzuki coupling reactions with various boronic acids. | Validate predicted regioselectivity and optimize reaction yields. |

| 3. Analysis | Calculate theoretical NMR and IR spectra of expected products. | Characterize products using NMR, IR, and mass spectrometry. | Confirm product structures and refine computational models. |

| 4. Application | Build a QSAR model based on the activity of synthesized derivatives. | Screen derivatives for a specific biological activity. | Predict new, high-activity compounds for the next research cycle. |

Q & A

Basic: What are the optimal synthetic routes for (5-Bromo-2-methyl-3-nitrophenyl)methanol, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves bromination and nitration of precursor aromatic alcohols. For brominated aromatic alcohols, a common approach is using brominating agents like N-bromosuccinimide (NBS) in solvents such as dichloromethane or carbon tetrachloride under controlled temperatures (25–60°C). Nitration can follow using a mixture of nitric and sulfuric acids, with careful control of temperature to avoid over-nitration. Optimization involves:

- Solvent selection : Polar aprotic solvents enhance electrophilic substitution.

- Stoichiometry : Excess brominating agent (1.2–1.5 eq.) ensures complete conversion.

- Monitoring : TLC or HPLC at intermediate steps to track regioselectivity .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- NMR : H and C NMR confirm substitution patterns (e.g., bromine’s deshielding effect on adjacent protons). N NMR aids in nitro-group analysis.

- X-ray crystallography : Resolves spatial arrangement of bromine, nitro, and methyl groups. Software like SHELXL (for refinement) and ORTEP-III (for visualization) are standard for generating thermal ellipsoid models .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways.

Advanced: How do electronic effects of bromine, methyl, and nitro groups influence reactivity in cross-coupling reactions?

Answer:

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings, with reactivity enhanced by electron-withdrawing nitro groups.

- Nitro group : Deactivates the ring but directs electrophiles to meta/para positions.

- Methyl group : Steric hindrance at the 2-position can slow coupling kinetics.

Methodological note : Use Pd(PPh)/AsPh catalysts in toluene/water mixtures (80°C) for efficient cross-coupling. Monitor regioselectivity via GC-MS .

Advanced: How can structural contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?

Answer:

- Refinement protocols : Use SHELXL’s restraints for disordered atoms or twinned crystals.

- Validation tools : Check CIF files with PLATON or IUCr’s checkCIF for outliers.

- Comparative analysis : Cross-reference with similar structures in the Cambridge Structural Database (CSD). For example, sulfinyl or halogenated benzofurans (e.g., 5-Bromo-2-(4-methylphenyl)-3-methyl-sulfinyl-1-benzofuran) provide benchmarks for bond-length expectations .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to potential release of bromine vapors during decomposition.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Storage : In amber glass under nitrogen at –20°C to prevent photodegradation and oxidation .

Advanced: How can computational modeling predict the compound’s behavior in catalytic systems?

Answer:

- DFT calculations : Gaussian or ORCA software models transition states in cross-coupling reactions.

- Solvent effects : Use COSMO-RS to simulate solvation in methanol/water mixtures.

- Docking studies : AutoDock Vina predicts interactions with catalytic Pd centers. Validate with experimental turnover frequencies (TOF) .

Basic: What are the key applications in medicinal chemistry or materials science?

Answer:

- Medicinal chemistry : Serves as a precursor for kinase inhibitors or PET tracers via bromine-76 isotope incorporation.

- Materials science : Functionalized into liquid crystals or MOF ligands due to rigid aromatic backbone.

- Case study : Analogues like (3-Bromo-5-chloro-2-iodophenyl)methanol are used in OLEDs .

Advanced: How to address conflicting data in reaction yields or byproduct formation?

Answer:

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity to identify critical factors.

- Byproduct analysis : Use LC-MS/MS to characterize impurities (e.g., dehalogenated or over-nitrated products).

- Reproducibility : Cross-validate with independent labs using standardized protocols (e.g., NIH’s Rigor and Reproducibility guidelines) .

Advanced: What strategies improve regioselectivity in further functionalization?

Answer:

- Directing groups : Introduce temporary protecting groups (e.g., silyl ethers) to block undesired positions.

- Microwave synthesis : Enhances kinetic control in nitration or bromination.

- Enzymatic catalysis : Lipases or peroxidases for stereoselective oxidation of the methanol group .

Basic: How to validate purity and stability under different storage conditions?

Answer:

- HPLC : Use C18 columns with UV detection (254 nm for aromatic absorption).

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and monitor degradation via NMR.

- Karl Fischer titration : Quantify water content to assess hygroscopicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.